Alloc-Val-Ala-pAB
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Overview
Description
Preparation Methods
Alloc-Val-Ala-pAB can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of the amino group: The amino group of the valine residue is protected using an allyloxycarbonyl (Alloc) group.
Coupling reactions: The protected valine is then coupled with alanine and p-aminobenzyl alcohol (pAB) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Alloc group is removed under mild conditions using palladium-catalyzed allyl transfer reactions
Chemical Reactions Analysis
Alloc-Val-Ala-pAB undergoes various chemical reactions, including:
Cleavage by Cathepsin B: The Val-Ala peptide bond is specifically cleaved by the enzyme Cathepsin B, which is often overexpressed in cancer cells.
Deprotection reactions: The Alloc group can be removed using palladium-catalyzed allyl transfer reactions, which are mild and selective.
Substitution reactions: The hydroxymethyl group on the pAB moiety can undergo substitution reactions with various electrophiles.
Scientific Research Applications
Alloc-Val-Ala-pAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing the side effects on healthy tissues. The compound’s cleavable linker properties make it an ideal candidate for targeted drug delivery systems . Additionally, it is used in the synthesis of various peptides and proteins for research purposes .
Mechanism of Action
The mechanism of action of Alloc-Val-Ala-pAB involves the specific cleavage of the Val-Ala peptide bond by Cathepsin B. This enzyme is often overexpressed in cancer cells, allowing for the selective release of the cytotoxic drug within the tumor microenvironment. The Alloc group provides stability during the synthesis and can be removed under mild conditions, ensuring the integrity of the drug conjugate .
Comparison with Similar Compounds
Alloc-Val-Ala-pAB is unique due to its specific cleavage by Cathepsin B and its stability under mild deprotection conditions. Similar compounds include:
Alloc-Gly-Phe-pAB: Another peptide cleavable linker used in ADCs, but with different cleavage specificity.
Fmoc-Val-Ala-pAB: Uses a different protecting group (Fmoc) which requires different deprotection conditions
This compound stands out due to its specific enzymatic cleavage and mild deprotection conditions, making it a valuable tool in targeted drug delivery systems.
Properties
IUPAC Name |
prop-2-enyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAVLCLIPDFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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